1-Cyanocyclobutane-1-carboxamide

Description

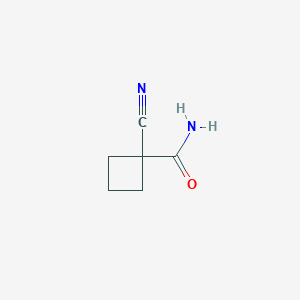

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyanocyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACRNVSNVJHCII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Cyanocyclobutane 1 Carboxamide and Its Analogues

De Novo Synthesis of the Cyclobutane (B1203170) Skeleton Incorporating Target Functionalities

Cycloaddition Reactions in the Construction of Substituted Cyclobutanes

[2+2] cycloaddition reactions are a powerful and direct method for forming four-membered rings. These reactions involve the union of two components with double bonds, such as two alkenes or an alkene and a ketene, to form the cyclobutane ring. harvard.edu Photocatalysis using visible light has emerged as a significant advancement, enabling the [2+2] cycloaddition of enones with high efficiency and excellent diastereoselectivity. organic-chemistry.org For instance, a ruthenium(II) photocatalyst can facilitate the heterodimerization of different acyclic enones. organic-chemistry.org

Lewis acid-promoted [2+2] cycloadditions of allenoates with terminal alkenes represent another robust technique for rapidly synthesizing substituted cyclobutanes in high yields. organic-chemistry.orgnih.govacs.org This method is scalable and tolerates a variety of functional groups, providing access to cyclobutanes that can be further derivatized. organic-chemistry.orgnih.gov While many cycloaddition methods yield 1,3- or 1,2-disubstituted products, careful selection of substrates, such as ketenes, can lead to the desired 1,1-disubstitution pattern after subsequent chemical steps. harvard.edunih.gov

Ring-Forming Reactions from Acyclic Precursors to Form 1,1-Disubstituted Cyclobutanes

Intramolecular cyclization of appropriately substituted acyclic precursors is a common and effective strategy for creating 1,1-disubstituted cyclobutanes. One classic approach involves the reaction of diethyl malonate or ethyl cyanoacetate (B8463686) with 1,3-dihalopropanes, such as trimethylene bromide. orgsyn.orggoogle.com In the presence of a base, the active methylene (B1212753) compound is deprotonated and undergoes sequential alkylation, forming the cyclobutane ring.

Another advanced method involves the stereospecific ring contraction of pyrrolidines. acs.org This process, mediated by nitrogen extrusion from a 1,1-diazene intermediate, proceeds through a 1,4-biradical species that rapidly cyclizes to form the C-C bond of the cyclobutane ring. acs.org This technique offers a high degree of stereocontrol in the final cyclobutane product. Additionally, rhodium-catalyzed intramolecular C-H insertion reactions provide a modern route to access chiral 1,1-disubstituted cyclobutanes from suitable diazo compounds. nih.gov

Derivations from 1,1-Cyclobutanedicarboxylic Acid Precursors

1,1-Cyclobutanedicarboxylic acid is a highly versatile and common precursor for synthesizing 1-cyanocyclobutane-1-carboxamide and its analogues. orgsyn.orglookchem.com This dicarboxylic acid can be readily prepared by the condensation of ethyl malonate with trimethylene bromide, followed by hydrolysis and acidification. orgsyn.org

From this key intermediate, several synthetic pathways are possible. The dicarboxylic acid can be converted into cyclobutane-1,1-dicarboxamide (B1604724), which then serves as a direct precursor to the target molecule. sigmaaldrich.comamerigoscientific.com Alternatively, one of the carboxylic acid groups can be selectively converted into a cyano group, yielding 1-cyanocyclobutane-1-carboxylic acid. orgsyn.orgprepchem.com This cyano-acid can then be transformed into the final carboxamide. The decarboxylation of 1,1-cyclobutanedicarboxylic acid is also a known process to produce cyclobutanecarboxylic acid, highlighting the versatility of this starting material for creating various cyclobutane derivatives. chemicalbook.com

Introduction and Interconversion of Cyano and Carboxamide Groups on Cyclobutane Platforms

Once the cyclobutane core is established, the focus shifts to the precise installation and modification of the cyano and carboxamide functional groups.

Dehydration of Cyclobutane-1,1-dicarboxamides to this compound

The direct dehydration of one of the amide groups in cyclobutane-1,1-dicarboxamide is a straightforward approach to synthesize this compound. sigmaaldrich.com This transformation requires a dehydrating agent to remove a molecule of water from the primary amide functionality. A variety of reagents are known to effect the dehydration of carboxamides to nitriles. Common examples include phosphorus pentoxide, phosphorus pentachloride, and cyanuric chloride in combination with N,N-dimethylformamide (DMF). mdpi.comarkat-usa.org The use of cyanuric chloride/DMF is noted for its mild reaction conditions and good yields for converting heterocyclic carboxamides to the corresponding nitriles, a principle that can be applied to the cyclobutane system. mdpi.com

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

| Reagent | Typical Conditions | Notes |

| Phosphorus Pentoxide (P₂O₅) | Heating, often with a solid support or solvent | A classic, powerful dehydrating agent. mdpi.com |

| Phosphorus Pentachloride (PCl₅) | Reflux in an inert solvent like DMF | Effective but can be harsh. arkat-usa.org |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Common reagent, generates gaseous byproducts. |

| Cyanuric Chloride / DMF | Room temperature | Offers mild reaction conditions and high yields. mdpi.com |

| Acetic Anhydride (Ac₂O) | Heating, sometimes with a catalyst | A readily available and effective option. mdpi.com |

Amidolysis Reactions for Carboxamide Formation from Cyclobutane Nitriles or Esters

Amidolysis, the reaction of an ester or other carboxylic acid derivative with ammonia (B1221849) or an amine, is a fundamental method for forming amide bonds. chemistrysteps.comdalalinstitute.com To synthesize this compound, one could start with a precursor like ethyl 1-cyanocyclobutane-1-carboxylate. google.com Reacting this cyano-ester with ammonia (ammonolysis) would replace the ethoxy group with an amino group, yielding the target carboxamide. dalalinstitute.comacs.org While this reaction is feasible, the alkoxy group of an ester is a relatively poor leaving group, sometimes necessitating harsher conditions compared to using more reactive starting materials like acyl chlorides. chemistrysteps.comdalalinstitute.com

Recent advancements have demonstrated that the direct amidation of esters can be achieved under metal- and base-free conditions using water as a green solvent, offering a more sustainable approach. nih.gov Furthermore, alkali metal amidoboranes have been shown to be highly effective reagents for the rapid and chemoselective conversion of esters to amides at room temperature. researchgate.net These modern methods provide efficient alternatives for the amidolysis step in the synthesis of this compound.

Cyano Group Installation onto Cyclobutane Carboxylic Acid Derivatives

The introduction of a cyano group onto a cyclobutane ring, particularly at a quaternary carbon also bearing a carboxylic acid derivative, is a critical step in the synthesis of this compound. A primary method for this transformation is through nucleophilic substitution reactions.

One established route involves the use of halogenated cyclobutane intermediates. A halogen atom, typically bromine, at the 1-position of a cyclobutane carboxylate can be displaced by a cyanide nucleophile. This reaction is often carried out using an alkali metal cyanide, such as sodium cyanide (NaCN), in a suitable solvent like ethanol (B145695). The reaction may require elevated temperatures and prolonged reaction times to ensure complete conversion. For instance, high yields (approximately 80%) have been reported for the cyanation of analogous cyclobutane esters by refluxing with NaCN in ethanol for extended periods.

Another powerful approach is the condensation of a malonic ester derivative with a suitable dihaloalkane. For example, the synthesis of 1,1-cyclobutanedicarboxylic acid precursors can be achieved by reacting ethyl cyanoacetate with 1,3-dibromopropane (B121459). orgsyn.orggoogle.com This method, known as the Kolbe nitrile synthesis, builds the cyclobutane ring while simultaneously installing the cyano and ester groups at the 1-position. chemeurope.com The reaction of α,α'-dibromo adipic acid with sodium cyanide in ethanol is another example that yields a cyanocyclobutane derivative, showcasing the utility of cyanide ions in facilitating the coupling of dibromides to form cyclic structures. chemeurope.comwikipedia.org

The choice of starting material and reaction conditions is crucial for the success of these methods. The stability of the cyclobutane ring and the presence of other functional groups must be considered to avoid side reactions.

| Method | Reagents | Key Features | Ref. |

| Nucleophilic Substitution | Halogenated cyclobutane ester, Sodium cyanide (NaCN) | Displaces a halogen at the 1-position with a cyano group. Often requires reflux in ethanol. | |

| Condensation/Cyclization | Ethyl cyanoacetate, 1,3-dibromopropane, Base (e.g., K₂CO₃) | Forms the cyclobutane ring and installs cyano and ester groups simultaneously. | orgsyn.orggoogle.com |

| Dihalide Cyclization | α,α'-Dibromo adipic acid, Sodium cyanide (NaCN) | Utilizes cyanide to couple dibromides into a cyclobutane ring. | chemeurope.comwikipedia.org |

Conversion of Cyclobutane Nitriles to Carboxamides via Hydrolysis

Once the cyano group is in place, the next key transformation is its partial hydrolysis to a carboxamide. This conversion needs to be controlled to prevent complete hydrolysis to the carboxylic acid. The hydrolysis of nitriles can proceed under either acidic or basic conditions, with the carboxamide being a key intermediate in the reaction pathway. chemistrysteps.com

Catalytic methods are particularly effective for the selective hydration of nitriles to carboxamides. acs.org Homogeneous catalysts, such as certain transition metal complexes, can facilitate this transformation under mild conditions, offering high selectivity for the amide product. acs.org

Enzymatic hydrolysis represents a green and highly selective alternative. Biocatalytic systems using enzymes like nitrile hydratase can convert nitriles directly to the corresponding carboxamides, often with high efficiency and under mild aqueous conditions. researchgate.net This method is particularly advantageous for complex molecules where chemical methods might lead to side reactions or require protecting groups. These enzymatic processes are noted for their ability to produce compounds like cyano carboxamides that can be challenging to prepare via traditional chemical means. researchgate.net

The mechanism for both acid and base-catalyzed hydrolysis involves the initial attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile group. chemistrysteps.com Proton transfers lead to the formation of an imidic acid tautomer, which then rearranges to the more stable amide intermediate. chemistrysteps.com Careful control of reaction parameters such as temperature, reaction time, and reagent concentration is essential to isolate the carboxamide before it undergoes further hydrolysis to the carboxylic acid. wikipedia.org

| Hydrolysis Method | Catalyst/Reagent | Conditions | Product | Ref. |

| Catalytic Hydration | Transition metal complexes | Mild conditions | Carboxamide | acs.org |

| Enzymatic Hydrolysis | Nitrile hydratase | Aqueous media | Carboxamide | researchgate.net |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₂SO₄), Water | Controlled temperature and time | Carboxamide (intermediate) | chemistrysteps.com |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH), Water | Controlled temperature and time | Carboxamide (intermediate) | chemistrysteps.com |

Advanced Synthetic Approaches and Methodological Developments

Catalytic and Asymmetric Synthesis Routes to Chiral Analogues

The development of catalytic and asymmetric methods to produce chiral analogues of this compound is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals. nih.gov Functionalized cyclobutanes are key structural motifs in many bioactive molecules. nih.gov

A prominent strategy involves the catalytic enantioselective [2+2] cycloaddition between alkenes and alkynes. For instance, cobalt-based catalysts have been successfully employed for the broadly applicable enantioselective cycloaddition of various alkynes and alkenyl derivatives, producing a diverse set of chiral cyclobutenes with high enantiomeric excess (86–97% ee). nih.gov These cyclobutene (B1205218) products serve as versatile intermediates that can be further functionalized to access highly substituted chiral cyclobutanes. nih.gov

Another approach focuses on the asymmetric functionalization of pre-existing cyclobutane rings. This can involve the enantioselective reduction of cyclobutanones or catalytic enantioselective conjugate additions to activated cyclobutenes. researchgate.net Gold(I)-catalyzed asymmetric reactions have also been developed to synthesize complex fused cyclobutane systems. In one example, chirality is transferred from a chiral precursor through a cyclopropanation and subsequent Wagner-Meerwein rearrangement to yield a chiral azepine-fused cyclobutane. pku.edu.cn

Enzymatic cascades offer a powerful tool for asymmetric synthesis, allowing for the conversion of simple racemic starting materials into valuable chiral products in a single pot, which minimizes waste and avoids complex isolation of intermediates. nih.gov Chiral aldehyde catalysis has also emerged as an effective strategy for creating stereocenters in reactions involving amino acid derivatives, a principle that could be adapted for synthesizing chiral analogues. frontiersin.org

| Asymmetric Strategy | Catalyst Type | Key Transformation | Outcome | Ref. |

| [2+2] Cycloaddition | Chiral Cobalt Complex | Alkyne + Alkenyl derivative | Chiral Cyclobutene | nih.gov |

| Rearrangement | Chiral Gold(I) Complex | Yne-methylenecyclopropane | Chiral Fused Cyclobutane | pku.edu.cn |

| C-H Functionalization | Iridium Catalyst | Sequential reduction/C-H silylation | Chiral Cyclobutanol | researchgate.net |

| Biocatalysis | Multi-enzyme systems | Cascade transformations | Enantiopure products | nih.gov |

One-Pot and Multicomponent Reactions for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) are highly desirable. researchgate.net These strategies combine multiple reaction steps into a single operation without isolating intermediates.

A patented process for producing 1-carbamoylcycloalkylcarboxylic acids exemplifies a streamlined, sequential approach. The synthesis starts with the reaction of ethyl cyanoacetate and 1,3-dibromopropane in the presence of a base like potassium carbonate, followed by subsequent hydrolysis steps to yield the final product, potentially in a one-pot fashion. google.com

Multicomponent reactions, where three or more reactants combine to form a product containing substantial portions of all starting materials, offer remarkable efficiency. nih.gov While a specific MCR for this compound is not prominently documented, related reactions provide a blueprint. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that efficiently produce complex amide structures. nih.govbeilstein-journals.org The Ugi four-component reaction, for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide in a single, atom-economical step. nih.gov Designing an MCR that incorporates a cyclobutane-forming step or utilizes cyclobutane-based starting materials could provide a highly efficient route to the target compound and its analogues. thieme-connect.com

Furthermore, one-pot procedures for the synthesis of nitriles from aldehydes have been developed, which could be integrated into a longer cascade sequence to build the desired cyclobutane structure. researchgate.net

| Reaction Type | Starting Materials Example | Key Advantage | Ref. |

| One-Pot Sequential Synthesis | Ethyl cyanoacetate, 1,3-dibromopropane | Avoids intermediate isolation, streamlined process. | google.com |

| Ugi Four-Component Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | High atom economy, rapid assembly of complex amides. | nih.gov |

| Passerini Three-Component Reaction | Carbonyl compound, Carboxylic Acid, Isocyanide | Forms α-acyloxy carboxamides efficiently. | nih.gov |

| One-Pot Nitrile Synthesis | Aldehyde, Hydroxylamine, Benzoyl Chloride | Direct conversion to nitriles that can be used in subsequent steps. | researchgate.net |

Elucidating Reaction Mechanisms and Chemical Transformations of 1 Cyanocyclobutane 1 Carboxamide

Reactivity Profiling of the Carboxamide Functional Group

The amide functional group is known for its relative stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group. nih.gov This resonance imparts a partial double bond character to the C-N bond, making it less susceptible to cleavage than other carbonyl derivatives. nih.gov However, under specific conditions, the carboxamide moiety of 1-Cyanocyclobutane-1-carboxamide can undergo several important transformations.

Amide hydrolysis involves the cleavage of the amide bond to form a carboxylic acid and an amine or ammonia (B1221849). This transformation can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

In a basic medium, the mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org The reformation of the carbonyl double bond leads to the expulsion of an amide anion (-NH2), a very strong base. This is followed by an acid-base reaction where the amide anion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ammonia. libretexts.org

Alcoholysis follows a similar mechanistic pathway to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water, resulting in the formation of an ester.

Table 1: Reaction Conditions for Amide Hydrolysis

| Catalyst | Reagents | Products | Description |

|---|---|---|---|

| Acid | H₃O⁺, Heat | 1-Cyanocyclobutane-1-carboxylic acid, NH₄⁺ | Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com |

The primary amide of this compound can be dehydrated to yield the corresponding nitrile, in this case, cyclobutane-1,1-dicarbonitrile. This transformation is a fundamental route for nitrile synthesis and can be achieved using various dehydrating agents. rsc.orgresearchgate.net

Common reagents employed for this purpose include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and Swern oxidation conditions ((COCl)₂-DMSO). researchgate.netwikipedia.orgmasterorganicchemistry.com The mechanism with thionyl chloride, for example, involves the amide acting as a nucleophile, attacking the sulfur atom of SOCl₂. libretexts.org Subsequent steps involve the elimination of a chloride ion, deprotonation, and finally the elimination of a chlorosulfite leaving group to form the nitrile. libretexts.org While effective, the use of strong dehydrating agents can sometimes lead to side reactions, though the specific side reactions for this compound are not extensively documented.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Description |

|---|---|

| Phosphorus Pentoxide (P₂O₅) | A strong, classic dehydrating agent for converting primary amides to nitriles. wikipedia.orgmasterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | A common reagent that reacts with the amide to form an intermediate that readily eliminates to form the nitrile. researchgate.netwikipedia.org |

| Swern Oxidation Conditions | A milder method using oxalyl chloride ((COCl)₂) and dimethyl sulfoxide (B87167) (DMSO) to achieve dehydration. researchgate.net |

Reduction of the carboxamide group in this compound would lead to the formation of an amine. The most common and powerful reagent used for this transformation is lithium aluminum hydride (LiAlH₄). This reagent reduces the amide to a primary amine, yielding 1-(aminomethyl)cyclobutane-1-carbonitrile. The cyano group is generally resistant to reduction by LiAlH₄ under typical conditions used for amide reduction.

Comprehensive Analysis of Cyano Group Reactivity

The cyano group (-C≡N) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to nucleophilic attack. wikipedia.orgchemeurope.com It can undergo a range of transformations, including addition reactions and hydrolysis.

The electrophilic carbon of the nitrile group in this compound can be attacked by various nucleophiles. chemeurope.com

A significant reaction is the addition of organometallic reagents, such as Grignard reagents (R-MgX). libretexts.org The nucleophilic carbon of the Grignard reagent adds to the nitrile carbon, forming an intermediate imine anion salt. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org This provides a synthetic route to produce 1-acyl-1-carbamoylcyclobutanes.

Another important nucleophilic addition is the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst (like HCl). chemeurope.com This reaction proceeds through a nitrile-alcohol adduct to form an imino ester hydrochloride salt, which can be subsequently hydrolyzed to an ester or an orthoester.

Table 3: Nucleophilic Addition Reactions of the Cyano Group

| Reagent Type | Example Reagent | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Organometallic | Grignard Reagent (RMgX) | Imine anion salt | Ketone libretexts.org |

| Alcohol (Pinner Reaction) | ROH, HCl | Imino ester salt | Ester or Amide chemeurope.com |

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions. chemistrysteps.comwikipedia.org This reaction proceeds in a stepwise manner, first yielding an amide and then, upon further hydrolysis, a carboxylic acid. libretexts.orgpressbooks.pub

In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. chemistrysteps.compressbooks.pub Tautomerization of the resulting intermediate leads to the formation of a primary amide. chemistrysteps.com In the case of this compound, this would result in cyclobutane-1,1-dicarboxamide (B1604724). Further hydrolysis of this second amide group under the reaction conditions can occur, leading to 1-carbamoylcyclobutane-1-carboxylic acid.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com As with acid hydrolysis, prolonged reaction can lead to the hydrolysis of the newly formed amide to a carboxylate salt.

Enzymatic hydrolysis offers a milder alternative. Nitrilases can convert nitriles directly to carboxylic acids, while nitrile hydratases convert nitriles to amides. researchgate.net These biocatalytic methods are often highly selective. researchgate.net

Reduction to Amine and Aldehyde Derivatives

The reduction of the nitrile and amide functionalities within this compound opens pathways to valuable amine and aldehyde derivatives. While specific literature detailing the reduction of this exact molecule is not abundant, established principles of organic chemistry allow for the prediction of its behavior with common reducing agents.

Reduction of the nitrile group to a primary amine can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is a cornerstone of nitrile chemistry, proceeding through nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by workup to yield the amine. Similarly, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard method for this conversion. iupac.org

The selective reduction of the carboxamide to an aldehyde is a more nuanced process. Strong reducing agents like LiAlH₄ would typically reduce the amide all the way to the amine. To stop at the aldehyde stage, milder or more sterically hindered reducing agents are required. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often employed for the partial reduction of amides and esters to aldehydes, particularly at low temperatures to control reactivity. Another approach involves the use of Schwartz's reagent (zirconocene hydrochloride), which can selectively reduce amides to aldehydes.

Conversely, the selective reduction of the nitrile in the presence of the amide, or vice versa, would depend on the choice of reagents and reaction conditions. For instance, certain catalytic hydrogenation conditions might favor the reduction of the nitrile over the amide. The relative reactivity of the two functional groups can be influenced by steric hindrance around the reaction centers and the specific catalyst or reagent employed.

The resulting aminomethyl and formyl derivatives of the cyclobutane (B1203170) core are versatile intermediates for further synthetic elaborations, providing access to a wider range of functionalized cyclobutane structures.

Intramolecular Reactivity and Cyclobutane Ring Strain Release

The inherent ring strain of the cyclobutane core in this compound is a driving force for a variety of intramolecular reactions. These transformations often lead to the formation of more stable, less strained ring systems or acyclic products.

The four-membered ring of this compound is susceptible to cleavage under various conditions, driven by the release of approximately 26 kcal/mol of strain energy. nih.gov These reactions can be initiated by thermal, photochemical, or chemical means. For instance, radical-induced ring-opening of cyclobutanone (B123998) oximes, a related class of compounds, has been shown to be an efficient method for generating cyano-substituted alkyl radicals. rsc.org This suggests that under radical conditions, the cyclobutane ring in this compound could similarly open to form a linear alkyl radical intermediate, which could then be trapped by various reagents.

Thermolysis can also induce ring-opening. The thermal ring-opening of benzocyclobutenes, for example, proceeds via an o-quinodimethane intermediate. iupac.orgnih.gov While this compound lacks the fused aromatic ring, the principle of thermally induced cleavage of the strained four-membered ring remains relevant. The presence of the cyano and carboxamide groups could influence the regioselectivity of bond cleavage.

Rearrangements of the cyclobutane system can lead to a variety of isomeric structures. One potential pathway is a vinylcyclobutane-to-cyclohexene type rearrangement, should a double bond be introduced into the ring. More relevant to the parent compound, rearrangements could be initiated by the functional groups. For example, under certain conditions, the amide or nitrile group could participate in intramolecular cyclizations or rearrangements that involve the ring carbons.

Computational studies on related C5H5N isomers, such as (cyanomethylene)cyclopropane, have shown that complex isomerization pathways exist on both the singlet and triplet potential energy surfaces, often involving diradical intermediates. nih.gov Similar intricate pathways can be envisioned for this compound, potentially leading to other cyclic or acyclic isomers.

Photochemical and thermal energy can be used to induce isomerizations in strained ring systems. science.gov For example, ultraviolet irradiation of (cyanomethylene)cyclopropane in an argon matrix leads to its isomerization to 1-cyano-2-methylenecyclopropane. nih.gov This highlights the potential for photo-induced rearrangements in cyanated small rings.

In the case of this compound, photochemical excitation could lead to the formation of an excited state with different geometric and electronic properties, facilitating isomerization pathways that are not accessible under thermal conditions. science.gov These reactions could involve cleavage and re-formation of the cyclobutane ring bonds, or rearrangements of the substituent groups.

Thermal isomerizations, as mentioned earlier, are also plausible. acs.org Heating the compound could provide sufficient energy to overcome the activation barrier for ring-opening or rearrangement, leading to a thermodynamically more stable isomer. nih.gov The specific products would depend on the reaction conditions and the relative stabilities of the possible isomeric structures.

Selectivity Control in Complex Reaction Environments (Regioselectivity, Stereoselectivity)

Achieving selectivity in reactions involving this compound is crucial for its utility as a synthetic intermediate. The presence of two distinct functional groups and a strained ring system presents both challenges and opportunities for controlling reaction outcomes.

Regioselectivity refers to the preferential reaction at one functional group or position over another. In the case of this compound, this could involve:

Selective reduction: As discussed previously, the choice of reducing agent and reaction conditions can allow for the selective reduction of either the nitrile or the amide group.

Selective hydrolysis: Similarly, conditions could be optimized for the selective hydrolysis of the amide to a carboxylic acid or the nitrile to a carboxylic acid or amide. Steric effects are known to play a role in the kinetics of such reactions. vulcanchem.com

Ring-opening: The regioselectivity of ring-opening reactions would be influenced by the substituents. The electron-withdrawing nature of the cyano and carboxamide groups would likely direct nucleophilic attack to the adjacent ring carbons. In radical-mediated ring-openings, the stability of the resulting radical would determine the site of initial C-C bond cleavage. rsc.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For reactions at the quaternary carbon of this compound, this is not a factor unless a chiral center is created. However, if reactions occur at the other positions of the cyclobutane ring, or if the ring is opened and then re-closed, stereoselectivity becomes a critical consideration.

For example, in cycloaddition reactions involving related cyclobutene (B1205218) derivatives, the stereochemical outcome is often highly controlled. The reaction of 1-cyanobenzocyclobutene with Schiff bases proceeds in a stereoselective manner to give 3,4-disubstituted 1,2,3,4-tetrahydroisoquinolines. iupac.org While this is an intermolecular reaction, it illustrates how the strained ring can enforce a high degree of stereocontrol.

In complex reaction environments, achieving the desired selectivity often requires careful tuning of reaction parameters such as temperature, solvent, catalyst, and the nature of the reagents. The inherent strain and electronic properties of this compound provide a unique platform for exploring and exploiting these principles of chemical selectivity.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 1-cyanocyclobutane-1-carboxamide, ¹H and ¹³C NMR are fundamental for confirming the presence and arrangement of the cyclobutane (B1203170) ring, the amide group, and the cyano group.

In ¹H NMR, the chemical shifts (δ) and coupling constants (J) of the protons on the cyclobutane ring are particularly informative. The protons of the methylene (B1212753) groups in the cyclobutane ring typically appear as complex multiplets in the aliphatic region of the spectrum. The amide proton (N-H) often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For instance, in the related compound N-(1-Cyanocyclobutyl)-2-phenylacetamide, the following ¹H NMR signals were observed in a CDCl₃ solvent at 400 MHz:

A multiplet for the phenyl group protons between δ 7.43–7.23 ppm.

A singlet for the amide proton (NH) at δ 5.88 ppm.

A singlet for the methylene protons of the acetamide (B32628) group at δ 3.60 ppm.

Multiplets for the cyclobutane ring protons between δ 2.77–2.66 ppm and δ 2.30–2.10 ppm. acs.orgnih.gov

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom, including the quaternary carbons of the C-CN and C-C=O groups, which are not observable by ¹H NMR.

Table 1: Representative ¹H NMR Data for a this compound Derivative Data for N-(1-Cyanocyclobutyl)-2-phenylacetamide in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 7.43–7.23 | m | 5H | Aromatic (C₆H₅) | acs.org, nih.gov |

| 5.88 | s | 1H | Amide (NH) | acs.org, nih.gov |

| 3.60 | s | 2H | Methylene (CH₂) | acs.org, nih.gov |

| 2.77–2.66 | m | 2H | Cyclobutane (CH₂) | acs.org, nih.gov |

| 2.30–2.10 | m | 3H | Cyclobutane (CH₂ and CH) | acs.org, nih.gov |

This table is generated based on available data for a closely related derivative, as specific data for the parent this compound was not found in the provided search results.

Mass Spectrometry (MS) and Tandem MS for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy. semanticscholar.org

Techniques such as electrospray ionization (ESI) are commonly used to generate ions from polar molecules like amides for MS analysis. semanticscholar.org For this compound, HRMS would be used to confirm its molecular formula (C₆H₈N₂O).

Tandem MS (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This process provides detailed insights into the compound's structure and connectivity. The fragmentation pattern of this compound would likely involve characteristic losses of the carboxamide (-CONH₂) and cyano (-CN) groups, as well as fragmentation of the cyclobutane ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. vscht.cz

For this compound, IR spectroscopy would show characteristic absorption bands confirming its key structural features:

N-H Stretch: Primary amides typically show two bands in the region of 3170-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. msu.eduspecac.com

C≡N Stretch: The cyano group gives rise to a sharp, medium-intensity absorption band in the 2220-2260 cm⁻¹ region.

C=O Stretch (Amide I band): A strong, intense absorption due to the carbonyl stretch is expected around 1665 cm⁻¹. msu.edu

N-H Bend (Amide II band): This band, arising from N-H bending, appears near 1620 cm⁻¹ for primary amides. msu.edu

C-H Stretch: Absorptions for the C-H bonds of the cyclobutane ring would be observed just below 3000 cm⁻¹. vscht.cz

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds. It would be effective in observing the C-C vibrations of the cyclobutane ring and the symmetric C≡N stretch. nih.gov

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Amide (R-CONH₂) | N-H Stretch | 3170 - 3500 (two bands) | Medium-Strong | msu.edu, specac.com |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp | vscht.cz |

| Amide (R-CONH₂) | C=O Stretch (Amide I) | ~1665 | Strong | msu.edu |

| Amide (R-CONH₂) | N-H Bend (Amide II) | ~1620 | Medium-Strong | msu.edu |

| Alkane (-CH₂) | C-H Stretch | < 3000 | Strong | vscht.cz |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can unambiguously establish the bond lengths, bond angles, and conformation of the molecule. nih.gov

For a derivative of this compound, a single-crystal X-ray diffraction analysis would provide invaluable data. amazonaws.com It would confirm the puckered conformation of the cyclobutane ring and the relative orientation of the cyano and carboxamide substituents. researchgate.net Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amide group, which dictate the crystal packing arrangement. The resulting structural data is crucial for understanding structure-activity relationships in medicinal chemistry contexts. nih.govrcsb.org

Chromatographic Methods for Purity and Reaction Monitoring (e.g., LC, GC)

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for analyzing non-volatile compounds like this compound. nih.govgoogle.com Using a reversed-phase column (e.g., C18), the purity of the compound can be determined by integrating the peak area in the chromatogram. When coupled with a mass spectrometer (LC-MS), it provides simultaneous separation and mass identification, making it a powerful tool for analyzing reaction mixtures and identifying byproducts. nih.govgoogle.com

Gas Chromatography (GC): While less common for amides due to their lower volatility and potential for thermal degradation, GC can be used for analyzing more volatile precursors or derivatives. google.comarizona.edu When coupled with a mass spectrometer (GC-MS), it is highly effective for identifying volatile components in a sample. semanticscholar.org

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and convenient method for qualitatively monitoring reaction progress and determining the appropriate solvent system for column chromatography purification. google.com The compound's retention factor (Rf) value provides a quick measure of its polarity.

Computational Chemistry and Theoretical Modeling of 1 Cyanocyclobutane 1 Carboxamide

Elucidation of Reaction Mechanisms and Catalysis via Computational Simulations.nih.govscience.gov

Computational simulations are indispensable for mapping out the complex steps involved in chemical reactions. science.gov By modeling the transformation from reactants to products, these methods can identify intermediates, transition states, and the energetic profiles of reaction pathways. This is particularly valuable for understanding reactions that are difficult to observe experimentally.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which represents the highest energy point along a reaction coordinate. Computational methods can locate TS structures and verify them by calculating their vibrational frequencies; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction path. nih.gov

For 1-Cyanocyclobutane-1-carboxamide, this analysis could be applied to study potential reactions such as hydrolysis of the nitrile or amide groups, or ring-opening reactions of the cyclobutane (B1203170) moiety. For instance, in a study of the isomerization of (cyanomethylene)cyclopropane, a related C5H5N isomer, transition-state optimizations were performed at the B3LYP/6-311+G(2d,p) level to investigate the reaction pathway. nih.gov Similar computational protocols could be used to explore the mechanisms of reactions involving this compound, providing detailed insight into the structural changes and energy barriers involved.

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.orgwikipedia.org Mapping the PES allows chemists to visualize the energy landscape of a chemical system, identifying stable isomers (local minima) and the transition states that connect them. libretexts.orgmdpi.com

For this compound, PES mapping can be used to explore conformational isomerism, such as the puckering of the cyclobutane ring. Studies on cyanocyclobutane have utilized rotational spectra and potential energy functions to describe this ring-puckering motion. neocities.org A similar approach for this compound would involve calculating the energy at various ring-puckering angles to map the potential energy landscape. Furthermore, PES mapping can reveal pathways for chemical transformations, such as the isomerization to other cyclic or acyclic structures. nih.gov

Table 2: Illustrative PES Data for a Hypothetical Isomerization Reaction (Note: This table illustrates the type of data generated from PES mapping for a reaction pathway, using the isomerization of a related C5H5N isomer as a conceptual model. nih.gov The energy values are for illustrative purposes.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State 1 | Structure at the peak of the energy barrier | +35.2 |

| Intermediate | A transient, stable species formed during the reaction | +12.5 |

| Transition State 2 | Second energy barrier peak | +28.7 |

| Product | Isomerized final product | +5.4 |

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior.tanaffosjournal.irnih.gov

While quantum mechanical methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. tanaffosjournal.irnih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into conformational dynamics, protein-ligand interactions, and the behavior of molecules in solution. tanaffosjournal.irmdpi.com

For this compound, MD simulations can be used to explore its conformational space by modeling the molecule's movements over time. This is particularly relevant for understanding the flexibility of the cyclobutane ring and the rotation of the carboxamide and cyano groups. nih.gov By simulating the molecule in a solvent like water, MD can also provide information on solvation structures and how intermolecular interactions influence the molecule's preferred conformations. Although often employing classical force fields, MD can be combined with QM methods in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to study reactions in large systems like enzymes with high accuracy. mpg.denih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods are widely employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net The accuracy of these predictions has significantly advanced, making them a reliable aid in the analysis and confirmation of experimental results. d-nb.info

The prediction of ¹H and ¹³C NMR chemical shifts using DFT calculations has become a standard procedure in computational chemistry. uni-bonn.de The process typically involves the optimization of the molecule's geometry, followed by the calculation of magnetic shielding tensors. These tensors are then converted into chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. mdpi.com For instance, hybrid functionals in conjunction with appropriate basis sets have been shown to provide reliable predictions for a wide range of organic molecules. frontiersin.org While specific computational studies on this compound are not extensively documented in the literature, the general methodology allows for the theoretical determination of its NMR spectrum. A hypothetical comparison of predicted and experimental chemical shifts would be essential for validating the computational model and ensuring its accuracy.

A theoretical study would generate data that could be presented as follows for comparative analysis:

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (Computational Model) | Experimental Value |

| ¹³C NMR (C≡N) | Value (ppm) | Value (ppm) |

| ¹³C NMR (C=O) | Value (ppm) | Value (ppm) |

| ¹³C NMR (Quaternary C) | Value (ppm) | Value (ppm) |

| ¹³C NMR (CH₂) | Value (ppm) | Value (ppm) |

| IR Freq. (C≡N stretch) | Value (cm⁻¹) | Value (cm⁻¹) |

| IR Freq. (C=O stretch) | Value (cm⁻¹) | Value (cm⁻¹) |

| IR Freq. (N-H stretch) | Value (cm⁻¹) | Value (cm⁻¹) |

Note: The values in this table are hypothetical and serve as a template for what a comparative analysis would entail. Specific experimental and computational studies are required to populate this data accurately.

In Silico Design and Optimization of Synthetic Strategies

In silico methods are increasingly being integrated into the design and optimization of synthetic organic chemistry pathways. nih.gov These computational approaches can help in evaluating the feasibility of different synthetic routes, predicting reaction outcomes, and optimizing reaction conditions, thereby saving time and resources in the laboratory. google.com

For a molecule like this compound, in silico design could start from commercially available precursors. Computational tools can be used to model various reaction steps, such as the formation of the cyclobutane ring or the introduction of the cyano and carboxamide functionalities. For instance, the thermodynamics and kinetics of different cyclization strategies to form the four-membered ring could be evaluated to identify the most promising approach.

A potential synthetic route that could be modeled in silico might involve the following conceptual steps:

Cyclobutane Formation: Modeling different cycloaddition or ring-closing reactions to form the cyclobutane core.

Functional Group Introduction: Simulating the introduction of the nitrile and carboxylic acid precursor groups onto the cyclobutane ring.

Amide Formation: Modeling the final amidation step from the corresponding carboxylic acid.

The insights gained from such computational studies can guide the experimental chemist in selecting the most efficient and high-yielding synthetic strategy for this compound.

Future Research Horizons for 1 Cyanocyclobutane 1 Carboxamide in Chemical Science

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methods for the preparation of target molecules. For 1-cyanocyclobutane-1-carboxamide, future research could focus on developing novel and sustainable synthetic routes that improve upon existing strategies for constructing 1,1-disubstituted cyclobutanes.

Currently, the synthesis of such scaffolds often relies on methods that may involve hazardous reagents or generate significant waste. For instance, a common approach to similar structures involves the use of malonic esters and dihaloalkanes, followed by functional group transformations. orgsyn.org A potential route to this compound could start from 1,1-cyclobutanedicarboxylic acid, which can be synthesized from diethyl malonate and 1,3-dibromopropane (B121459). orgsyn.org This dicarboxylic acid could then be converted to the target molecule through a series of steps.

Future research should aim to develop more streamlined and sustainable approaches. One promising avenue is the exploration of catalytic C-H functionalization. acs.orgnih.gov This strategy would involve the direct conversion of C-H bonds on a cyclobutane (B1203170) precursor, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. For example, a monosubstituted cyclobutane-1-carboxamide could be a substrate for a directed C-H cyanation reaction.

Another area for development is the use of flow chemistry. Continuous flow reactors can offer improved safety, scalability, and efficiency for reactions involving reactive intermediates or hazardous reagents. The development of a continuous flow process for the synthesis of this compound could represent a significant step towards a more sustainable manufacturing process.

Furthermore, the principles of green chemistry should guide the selection of solvents, catalysts, and reagents. The use of bio-based solvents, recoverable catalysts, and atom-economical reactions will be crucial in developing truly sustainable synthetic routes to this and other valuable cyclobutane derivatives.

Exploration of Underutilized Reactivity Pathways of Cyclobutane Ring Systems

The reactivity of cyclobutane and its derivatives is dominated by the relief of ring strain. fiveable.mepharmacy180.commasterorganicchemistry.comlibretexts.orgwikipedia.org This inherent strain energy makes the four-membered ring susceptible to ring-opening reactions under various conditions, providing a powerful tool for the synthesis of more complex acyclic and larger cyclic structures. researchgate.net For this compound, the interplay between the strained ring and the geminal nitrile and amide functionalities could lead to novel and underutilized reactivity pathways.

Future research could investigate the selective activation and cleavage of the C-C bonds of the cyclobutane ring. For example, transition-metal catalyzed ring-opening reactions could provide access to a variety of functionalized linear structures that would be difficult to synthesize by other means. The nitrile and amide groups could act as coordinating moieties, directing the catalyst to a specific bond and controlling the regioselectivity of the ring-opening process.

The thermal and photochemical reactivity of this compound also warrants exploration. Photochemical [2+2] cycloadditions are a common method for forming cyclobutane rings, and the reverse reaction, cycloreversion, can be induced by heat or light. nih.govresearchgate.net Studying the thermal and photochemical behavior of this compound could reveal novel rearrangements or fragmentations, leading to the formation of unique molecular scaffolds.

Moreover, the functional groups themselves offer a plethora of synthetic opportunities. The nitrile group can be transformed into a wide range of other functionalities, including amines, carboxylic acids, and tetrazoles, which are important pharmacophores in medicinal chemistry. nih.govlongdom.orglongdom.org The amide bond can also be cleaved or modified, providing further opportunities for diversification. The exploration of these transformations in the context of the strained cyclobutane ring could lead to the discovery of novel reactivity and the development of new synthetic methods.

Advanced Mechanistic Investigations of Strained Ring Systems

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. The unique electronic and steric environment of this compound, arising from the combination of ring strain and the geminal electron-withdrawing groups, presents a compelling case for advanced mechanistic investigations.

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. rsc.orgresearchgate.netmdpi.comsaspublishers.com Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of proposed reaction pathways, identify transition states, and predict reaction kinetics and thermodynamics. arxiv.orgacs.org

For this compound, computational studies could be used to investigate the mechanism of ring-opening reactions, predicting the most likely pathways and the factors that control selectivity. For example, the role of the nitrile and amide groups in stabilizing or destabilizing intermediates and transition states could be systematically studied. These computational predictions could then be tested experimentally, leading to a deeper understanding of the underlying reactivity.

Furthermore, advanced computational techniques, such as molecular dynamics simulations, can be used to study the conformational dynamics of the cyclobutane ring and its influence on reactivity. rsc.org The puckered conformation of the cyclobutane ring can have a significant impact on the accessibility of different C-H bonds and the stereochemical outcome of reactions. pharmacy180.com Understanding these dynamic effects is crucial for the development of highly selective transformations.

Synergistic Integration of Experimental and Computational Methodologies

The most profound advances in chemical science often arise from the synergistic integration of experimental and computational approaches. rsc.orgbohrium.comnih.govacs.orgrsc.org For a relatively unexplored molecule like this compound, a combined experimental and computational strategy would be particularly fruitful.

Computational chemistry can be used to guide experimental design, saving time and resources. For example, computational screening of potential catalysts or reaction conditions could identify the most promising candidates for experimental investigation. mdpi.com DFT calculations could also be used to predict the spectroscopic properties (e.g., NMR, IR) of potential products and intermediates, aiding in their characterization. nih.gov

Conversely, experimental results can be used to validate and refine computational models. rsc.orgrsc.org Discrepancies between experimental observations and computational predictions can lead to new mechanistic insights and a more accurate theoretical understanding of the system. This iterative cycle of prediction, experimentation, and refinement is a powerful engine for scientific discovery.

A potential collaborative research program could involve the computational design of a novel, stereoselective reaction involving this compound. Experimental chemists could then attempt to realize this transformation in the laboratory. The results of these experiments, whether successful or not, would provide valuable feedback for refining the computational model. This synergistic approach would not only accelerate the exploration of the chemistry of this compound but also contribute to the broader development of predictive models for chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.